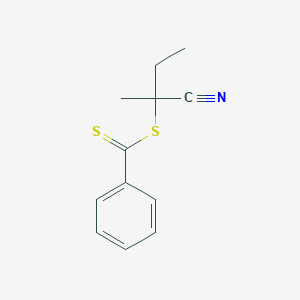

Benceno-carboditiolato de 2-ciano-butan-2-ilo

Descripción general

Descripción

“2-Cyanobutan-2-yl benzenecarbodithioate” is a chemical compound . It is also known as “2-Cyano-2-propyl benzodithioate” and has the empirical formula C11H11NS2 . It is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, especially suited for the polymerization of methacrylate and methacrylamide monomers .

Synthesis Analysis

The synthesis of this compound involves the use of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate and AIBN (Azobisisobutyronitrile) as a radical initiator . The reactants are dissolved in toluene and the reaction is carried out in a vial .Molecular Structure Analysis

The molecular structure of “2-Cyanobutan-2-yl benzenecarbodithioate” consists of a cyanobutyl group attached to a benzenecarbodithioate group . The exact molecular weight is 235.04900 .Chemical Reactions Analysis

This compound is used as a RAFT agent in the polymerization of methacrylate and methacrylamide monomers . It is involved in the controlled radical polymerization process .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Cyanobutan-2-yl benzenecarbodithioate” include a molecular weight of 235.36800 . It has a LogP value of 3.78758, indicating its lipophilicity . The compound is stored at -20°C .Aplicaciones Científicas De Investigación

1. Polimerización por transferencia de cadena de fragmentación de adición reversible (RAFT) Este compuesto se utiliza como agente RAFT para la polimerización radical controlada . Es especialmente adecuado para la polimerización de monómeros de metacrilato y metacrilamida . Esta aplicación permite la regulación del peso molecular, la dispersión, la composición, la arquitectura y la fidelidad del grupo terminal de los polímeros vinílicos .

Adaptación de la dispersión del polímero

El compuesto se puede utilizar en un método por lotes basado en la polimerización RAFT para adaptar las distribuciones de peso molecular para una amplia gama de clases de monómeros, incluidos los acrilatos, acrilamidas, metacrilatos y estireno . Este método es compatible con monómeros más desafiantes, como el ácido metacrílico, la metil vinil cetona y el acetato de vinilo .

Preparación de copolímeros en bloque

El compuesto se puede utilizar en la preparación de copolímeros en bloque bien definidos . Esto se logra mezclando dos agentes RAFT con actividades de transferencia de cadena suficientemente diferentes en varias proporciones .

Aplicaciones industriales

Mecanismo De Acción

Target of Action

It is known to be used as a reversible addition fragmentation chain transfer (raft) agent , which suggests that its targets are likely to be the reactive sites in a polymerization reaction.

Mode of Action

As a RAFT agent, 2-Cyanobutan-2-yl benzenecarbodithioate is involved in controlled radical polymerization . It interacts with its targets by mediating the transfer of radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chain, allowing for precise control over the molecular weight and distribution of the polymer.

Pharmacokinetics

Its physical properties such as melting point (28-31°c), boiling point (341°c), and density (1191 g/mL at 25°C) suggest that it may have moderate bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Cyanobutan-2-yl benzenecarbodithioate. For instance, it is sensitive to light and should be stored cold (2-8°C) to maintain its stability .

Safety and Hazards

Propiedades

IUPAC Name |

2-cyanobutan-2-yl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFUVHOKGMNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595498 | |

| Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220182-83-2 | |

| Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)